molecular formula C8H7NO4 B018145 4'-Hydroxy-3'-nitroacetophenone CAS No. 6322-56-1

4'-Hydroxy-3'-nitroacetophenone

Cat. No. B018145
CAS RN: 6322-56-1
M. Wt: 181.15 g/mol
InChI Key: MMNKVWGVSHRIJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Hydroxy-3'-nitroacetophenone and related compounds involves several chemical reactions, including nitration, acetylation, and catalytic hydrogenation. For instance, nitration of 3-hydroxyacetophenone can lead to the formation of dinitro-3-hydroxyacetophenone, where nitro groups enter sterically less favorable positions in the aromatic nucleus, indicating the complexity and selectivity of nitration reactions in synthesizing specific nitroacetophenone derivatives (Cristiano, Johnstone, & Pratt, 1995).

Molecular Structure Analysis

The molecular structure of 4'-Hydroxy-3'-nitroacetophenone has been studied using various analytical techniques, including single crystal X-ray diffraction. These studies reveal the arrangement of molecules along specific crystallographic directions and the impact of dopants on the structural properties of the crystals. For example, nitro-doped 4-hydroxyacetophenone crystals have been grown and characterized, demonstrating modifications in the molecular packaging and mechanical properties due to the incorporation of nitro groups (Chenthamarai et al., 2001).

Chemical Reactions and Properties

4'-Hydroxy-3'-nitroacetophenone undergoes various chemical reactions, reflecting its reactivity and chemical properties. For instance, base-catalyzed condensation and subsequent hydrogenation of o-nitroacetophenone derivatives can lead to the formation of complex organic compounds, such as 4-quinolones, demonstrating the compound's role in synthetic organic chemistry (Miwa, 1972).

Physical Properties Analysis

The physical properties of 4'-Hydroxy-3'-nitroacetophenone, including its mechanical and optical characteristics, have been extensively studied. Research indicates that doping with nitro groups can significantly enhance the material's mechanical hardness and alter its optical properties, such as the UV cut-off wavelength. These studies are crucial for understanding the compound's potential applications in materials science (Chenthamarai et al., 2001).

Chemical Properties Analysis

The chemical properties of 4'-Hydroxy-3'-nitroacetophenone, including its reactivity, stability, and interaction with other compounds, are central to its applications in synthesis and catalysis. Studies on the synthesis and structural characterization of complexes with divalent transition metals illustrate the compound's ability to act as a ligand, forming stable complexes with metals. This aspect underlines its utility in the development of catalytic systems and materials with specific electronic and magnetic properties (Mishra, 2013).

Scientific Research Applications

  • Internal Rotation Study : It is used to study internal rotation in anion radicals and ion pairs from 3- and 4-nitroacetophenone (Branca, Gamba, Oliva, & Simonetta, 1983).

  • Synthesis of Medicinal Compounds : This compound can synthesize novel pyrazole, pyrimidine, and isooxazole derivatives, showing promising antitubercular activity against Mycobacterium tuberculosis (Gupta & Kaskhedikar, 2012).

  • Enhancement of NLO Properties : It enhances the nonlinear optical (NLO) properties of 4-hydroxyacetophenone crystals (Chenthamarai et al., 2001).

  • Synthesis of Chromones : It is involved in the synthesis of 6-hydroxy-2-methylchromone and its derivatives (Barker & Ellis, 1970).

  • Antibiotic Manufacture : 4-Nitroacetophenone, closely related to 4'-Hydroxy-3'-nitroacetophenone, is an important intermediate in the manufacture of broad-spectrum antibiotics like chloramphenicol (Galstyan & Bushuyev, 2021).

  • Brain Research : The synthesis of 4-acetylbenzoxazolin-2(3H)-one from this compound is useful for studying the effects of oxidative stress on the brain (Kluge & Sicker, 1998).

  • Nematicidal Activity : Acetophenones and chalcones, including this compound, may represent good leads in discovering new nematicidal compounds for crop management (Caboni et al., 2016).

  • Coccidiostats Synthesis : Dissymmetrical ethers of 4-nitrocatechol, related to this compound, are useful in synthesizing various coccidiostats and other pharmaceutical intermediates (Subashini, Balasubramanian, & Bhagavathy, 2008).

  • Pharmaceutical Synthesis : The catalytic hydrogenation of 4'-Hydroxy-3'-nitroacetophenone leads to the formation of important pharmaceutical intermediates (Miwa, 1972).

Safety And Hazards

4’-Hydroxy-3’-nitroacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

There is ongoing research into the use of acetophenone and its derivatives, including 4’-Hydroxy-3’-nitroacetophenone, in the synthesis of various heterocyclic compounds . This suggests potential future directions in the field of organic chemistry.

properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKVWGVSHRIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212586
Record name 4-Hydroxy-3-Nitroacetophenone
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-3'-nitroacetophenone

CAS RN

6322-56-1
Record name 4-Hydroxy-3-nitroacetophenone
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Record name 4-Hydroxy-3-Nitroacetophenone
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Record name 6322-56-1
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Record name 4-Hydroxy-3-Nitroacetophenone
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Synthesis routes and methods I

Procedure details

To mechanically stirred conc. H2SO4 (700 mL) at 3° C. was added p-hydroxyacetophenone (66.0 g, 480 mmol) followed by KNO3 (48.3 g, 477 mmol) in two approximately equal portions about four minutes apart. An additional 3.76 g of KNO3 was added after 1.67 hours to insure reaction completion. The reaction was slowly poured into 8 L crushed ice/water and extracted with 4 L ethyl acetate (EtOAc). The extract was concentrated in vacuo to a volume of ~1.25 L, 500 mL heptane were added and concentration was continued. Once a thick yellow suspension formed at 50° C., it was cooled to ~10° C. and filtered. The collected solids were washed with ~150 mL heptane and dried in vacuo at ~40° C. to give 81.8 g of the title compound.
Name
Quantity
48.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.76 g
Type
catalyst
Reaction Step Three
Quantity
66 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5.00 g (36.7 ml) of 4-acetylphenol was dissolved in 50 ml of sulfuric acid. To the solution, 3.10 ml (40.7 mM) of nitric acid (60%, density=1.38) was gradually added dropwise under stirring at 2°-10° C. on an ice bath, followed by stirring at 2°-10° C. after the addition. After the reaction, the reaction mixture was poured into ice water to precipitate a crystal. The crystal was recovered by filtration and washed with water, followed by recrystallization from methanol to obtain 5.84 g of 2-nitro-4-acetylphenol (Yield: 79.8%).
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
M Nauman, IJ Levy - ABSTRACTS OF PAPERS OF THE AMERICAN …, 2017 - cs.gordon.edu
… In this procedure, 4-hydroxyacetophenone is nitrated with calcium nitrate and acetic acid to create 4-hydroxy-3-nitroacetophenone. The transformation occurs smoothly, at high yield, …
Number of citations: 0 www.cs.gordon.edu
CL Borders Jr, DM Perez, MW Lafferty, AJ Kondow… - Bioorganic …, 1989 - Elsevier
4-Hydroxy-3,5-dinitroacetophenone anion inhibits erythrocyte anion transport with a K 50 of 220 μm in 165 mm KCl, pH 7.3, at 0C. Substitution of bromine atoms on the α-carbon greatly …
Number of citations: 9 www.sciencedirect.com
SM Devare, DV Dharmadhikari - Global Journal of Research and …, 2014 - hal.science
Synthesis, Characterization and Electrochemical Study of Bioactive Ligand, 4-Hydroxy-3-Nitroacetophenone - Archive ouverte HAL … Synthesis, Characterization and Electrochemical Study of …
Number of citations: 0 hal.science
GF Seelig, JE Folk - Journal of Biological Chemistry, 1980 - Elsevier
… toward alpha-bromo-4-hydroxy-3-nitroacetophenone have been studied under conditions … before use.a-Bromo-4-hydroxy-3-nitroacetophenone was prepared by a published procedure (…
Number of citations: 13 www.sciencedirect.com
T Szell, A Brand… - Journal of Chemical and …, 1981 - ACS Publications
… Preparation of 4 - Hydroxy-3 - nitroacetophenone (1). Commercial 4-hydroxyacetophenone (20 mmol, 2.7 g) was nitrated in 10 mL of glacial acetic acid with2.5 mL of 10 N nitric acid …
Number of citations: 12 pubs.acs.org
LRS Folquitto, PF Nogueira, PF Espuri… - Medicinal Chemistry …, 2017 - Springer
… The benzoxazole 4d, a benzophenone derivative, and the intermediate 4-hydroxy-3-nitroacetophenone 2b showed significant antileishmanial activity (IC 50 = 90.3 µM and IC 50 = …
Number of citations: 7 link.springer.com
RW Furlanetto, ET Kaiser - Journal of the American Chemical …, 1973 - ACS Publications
… Abstract: The pH-rate profile for the reaction of papain with a-bromo-4-hydroxy-3-nitroacetophenone (I) has been determined. Under the conditions of enzyme in excess, analysis of the …
Number of citations: 4 pubs.acs.org
JE Folk, M Gross - Journal of Biological Chemistry, 1971 - Elsevier
… of cr-bromo-4-hydroxy-3-nitroacetophenone (BHNA) with transglutaminase … A sample of a-bromo-4-hydroxy-3-nitroacetophenone … a-bromo-4-hydroxy-3nitroacetophenone; …
Number of citations: 33 www.sciencedirect.com
EM Nicholson, JA Shafer - Archives of Biochemistry and Biophysics, 1980 - Elsevier
… compared to those determined previously for the nitrophenol reporter groups introduced at the active site of papain by reaction of papain with cu-bromo-4-hydroxy-3 nitroacetophenone …
Number of citations: 6 www.sciencedirect.com
JA Hanover, S Cheng, MC Willingham… - Journal of Biological …, 1983 - Elsevier
… In addition, the high affinity binding of 125I-alpha 2M to the solubilized receptor was inhibited by bacitracin and by alpha-bromo-5-iodo-4-hydroxy-3-nitroacetophenone, two agents …
Number of citations: 33 www.sciencedirect.com

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